Compound Description: Nifedipine is a well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. []
Compound Description: Nicardipine is another dihydropyridine calcium channel blocker used clinically for hypertension and angina. [] Like nifedipine, it demonstrates vasodilatory effects by targeting L-type calcium channels. []
Compound Description: Nimodipine is a dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels. [] This selectivity makes it particularly beneficial for managing neurological conditions such as subarachnoid hemorrhage. []
Compound Description: This nifedipine analog, investigated for potential calcium channel blocking activity, features cyanoethyl ester groups at the 3 and 5 positions instead of the methyl esters found in nifedipine. []
Relevance: This analog provides insight into the impact of modifying the ester side chains on the stability and potential activity of 1,4-dihydropyridines. Its degradation products, studied using NMR spectroscopy, highlight potential metabolic liabilities associated with this class of compounds. [] Compared to dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, the presence of cyanoethyl groups instead of methyl esters and the absence of a 1-benzyl substituent underscore the structural diversity possible within this class while maintaining the core pharmacophore.
Compound Description: KW-3049 is a novel calcium antagonist investigated for its potential in treating hypertension and cardiac hypertrophy. Preclinical studies in spontaneously hypertensive rats demonstrated its potent antihypertensive action, comparable to nicardipine. []
Compound Description: TC-81 represents a newly synthesized calcium antagonist subjected to extensive pharmacokinetic studies in rats and dogs. Its absorption, distribution, metabolism, and excretion profiles were thoroughly investigated to assess its potential as a therapeutic agent. [, ]
Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its potential in attenuating pulmonary hypertension. Preclinical studies demonstrated its efficacy in reducing pulmonary artery pressure in a rat model of monocrotaline-induced pulmonary hypertension. []
Compound Description: NKY-722 represents a novel water-soluble calcium antagonist investigated for its effects on isolated canine arteries. It exhibited potent vasorelaxant effects, showing a greater potency than nifedipine in several arterial beds. [] Further studies revealed its ability to inhibit both endothelium-dependent and endothelium-independent contractions in canine cerebral arteries. []
Compound Description: Manidipine is another long-acting dihydropyridine calcium channel blocker used in the treatment of hypertension. Its long duration of action allows for once-daily dosing. []
Relevance: Manidipine exemplifies the development of chirality within 1,4-dihydropyridine calcium channel blockers compared to dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. While both share the core dihydropyridine structure and a 3-nitrophenyl group at the 4-position, manidipine has a chiral center in its 2-(4-diphenylmethyl-1-piperazinyl)ethyl ester side chain at the 3-position. This chirality introduces stereoselectivity, with the (S)-(+)-enantiomer displaying significantly greater antihypertensive activity than its (R)-(-) counterpart. [] This highlights the importance of stereochemistry in optimizing pharmacological activity within this class of compounds.
Compound Description: This compound represents a novel 1,4-dihydropyridine derivative designed and synthesized as a potential antihypertensive agent. In vivo studies demonstrated its potent and long-lasting antihypertensive effects, surpassing those of the reference drug nicardipine. []
Compound Description: MN9202 is a novel 1,4-dihydropyridine derivative that exhibits protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [] It demonstrated beneficial effects on hemodynamic parameters and survival rates in preclinical models. []
Compound Description: MPC-2101 represents a novel asymmetric 1,4-dihydropyridine derivative with potent cerebral vasodilating activity. [] Its pharmacological profile makes it a potential candidate for treating conditions associated with reduced cerebral blood flow.
Compound Description: This series of compounds explored the replacement of the nitrophenyl group at the 4-position of nifedipine with various isomeric pyridinyl substituents. These modifications aimed to investigate the impact on calcium channel antagonist activity. []
Compound Description: This series of compounds represents a novel class of designed dual-acting molecules targeting both angiotensin II receptors and L-type calcium channels. These compounds incorporate structural elements from both telmisartan (an angiotensin II receptor blocker) and nifedipine (a calcium channel blocker) to achieve a synergistic therapeutic effect. []
Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluoro benzyl-2-methylthio-5-imidazolyl)-3,5-pyridinedicarboxylate (Compound A) []
Compound Description: Compound A is a novel dihydropyridine derivative synthesized and evaluated for its anticonvulsant activity in mice models. [] It exhibited significant protection against pentylenetetrazole-induced seizures and showed activity in the maximal electroshock test, suggesting its potential as an antiepileptic agent. []
Diethyl 1,4-dihydro-2,6-diethyl-4-(4-fluoro benzyl-2-methylthio-5-imidazolyl)-3,5-pyridinedicarboxylate (Compound B) []
Compound Description: Compound B, structurally similar to Compound A, is another novel dihydropyridine derivative investigated for its anticonvulsant activity. It demonstrated efficacy in both pentylenetetrazole and electroshock-induced seizure models, suggesting a potential therapeutic application in epilepsy. []
Compound Description: This series of nifedipine analogs aimed to replace the nitrophenyl group with a 1-methyl-2-(p-nitrobenzyl)thio-5-imidazolyl substituent at the 4-position. The objective was to investigate the impact of this modification on calcium channel antagonist activity, particularly focusing on the effect of varying the alkyl ester substituents at the 3 and 5 positions. []
Relevance: This series of compounds, by systematically varying the alkyl ester side chains from methyl to larger and more lipophilic groups, provided crucial insights into the structure-activity relationships within this class. These findings helped to elucidate the optimal balance between lipophilicity and steric hindrance for achieving potent calcium channel blocking activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.